molecular formula C9H10BrNO3S B029464 N-(2-methylphenyl)morpholine-4-carboxamide CAS No. 5577-42-4

N-(2-methylphenyl)morpholine-4-carboxamide

Cat. No.: B029464
CAS No.: 5577-42-4
M. Wt: 220.27 g/mol
InChI Key: IOXQOFCRSXSIQZ-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)morpholine-4-carboxamide, also known as this compound, is a useful research compound. Its molecular formula is C9H10BrNO3S and its molecular weight is 220.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical and Pharmacological Interest of Morpholine Derivatives

Morpholine derivatives, including N-(2-methylphenyl)morpholine-4-carboxamide, exhibit a broad spectrum of pharmacological activities. Morpholine, a six-membered aromatic organic heterocycle with one nitrogen atom and one oxygen atom in its ring structure, is integral to various organic compounds developed for diverse pharmacological activities. This review outlines the significant interest in morpholine and pyran derivatives due to their wide-ranging pharmacological profiles and potential applications in drug development. The exploration of morpholine analogues has shown potent pharmacophoric activities, suggesting their importance in future chemical and pharmacological research (Asif & Imran, 2019).

Role in Gene Function Inhibition

Morpholino oligos, related to morpholine derivatives, have been utilized in inhibiting gene function across various model organisms, demonstrating the versatility of morpholine structures in genetic research. This approach has proven effective for targeting maternal and zygotic gene function, highlighting morpholinos as a straightforward and rapid method to study gene function. The review suggests that with appropriate controls, morpholinos can provide valuable insights into gene function, emphasizing their potential in genetic and developmental biology research (Heasman, 2002).

Pharmacological Profile Improvement through Stereochemistry

The stereochemistry of phenylpiracetam and its methyl derivative has shown that the configuration of stereocenters directly influences the biological properties of these compounds. Research on enantiomerically pure derivatives, including those related to this compound, provides evidence of pharmacological advantages of specific stereoisomers. This highlights the importance of stereochemistry in enhancing the efficacy and safety of pharmacological agents, justifying the need for drug substance purification from less active enantiomers. This area of research underlines the critical role of molecular design in drug development (Veinberg et al., 2015).

Environmental and Advanced Material Applications

Nanofiltration membranes with crumpled polyamide films, which may incorporate morpholine derivatives such as this compound, have shown great potential in environmental applications like water treatment and purification. The development of these membranes benefits from the chemical properties of morpholine derivatives, leading to significant improvements in separation performance, water permeance, and antifouling capabilities. This review categorizes crumpled NF morphologies, discussing the mechanisms, fabrication methods, and potential for these materials in addressing environmental challenges (Shao et al., 2022).

Properties

IUPAC Name

N-(2-methylphenyl)morpholine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-10-4-2-3-5-11(10)13-12(15)14-6-8-16-9-7-14/h2-5H,6-9H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYZYHQUIDLRKEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50357470
Record name N-(2-methylphenyl)morpholine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50357470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5577-42-4
Record name N-(2-methylphenyl)morpholine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50357470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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